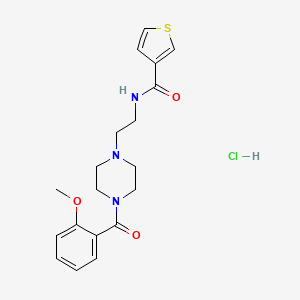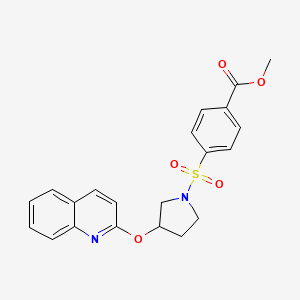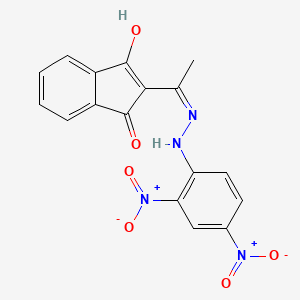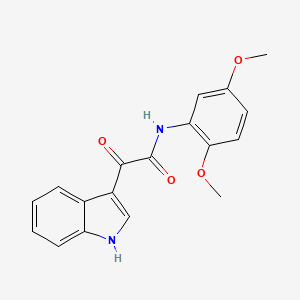
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C19H24ClN3O3S and a molecular weight of 409.93. It’s important to note that while this specific compound isn’t widely studied, there are related compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through a multi-step procedure . These processes often involve the design and synthesis of structurally modified derivatives, characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is involved in the synthesis of novel compounds with potential antimicrobial activities. For instance, new pyridine derivatives with antimicrobial properties have been synthesized using related compounds (Patel, Agravat, & Shaikh, 2011). Similarly, other studies have focused on the synthesis of new chemical structures, like triazoles, with antimicrobial screening, indicating modest activities against certain bacterial and fungal strains (Bektaş et al., 2007).
Biological Activities and Pharmacological Potential
Several studies explore the biological activities and pharmacological potential of related compounds. For example, research into thiophene derivatives reveals their potential as acetylcholinesterase inhibitors, which could have implications in treating neurodegenerative diseases like Alzheimer's (Ismail et al., 2012). Another study discusses the synthesis of novel benzodifuranyl and triazines with anti-inflammatory and analgesic properties, indicating the therapeutic potential of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Development and Synthesis
This compound is significant in the development and synthesis of new drugs. A study on N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, reveals a scalable and facile synthetic process, showing its potential in developing treatments for central nervous system disorders (Wei et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation .
Mode of Action
This compound: interacts with its target, the D4 dopamine receptor, as a potent and selective ligand . This interaction can lead to changes in the receptor’s activity, which can subsequently influence the signaling pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to dopamine signaling, given its interaction with the D4 dopamine receptor . Dopamine signaling plays a key role in the reward system of the brain, and alterations in this pathway can have significant downstream effects on behavior and mood .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with the D4 dopamine receptor . By acting as a ligand for this receptor, the compound could influence dopamine signaling and have downstream effects on various physiological functions and behaviors .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMGGUEAPMFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)


amine](/img/structure/B2581078.png)



![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)